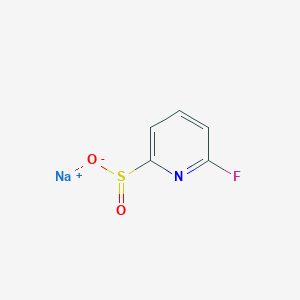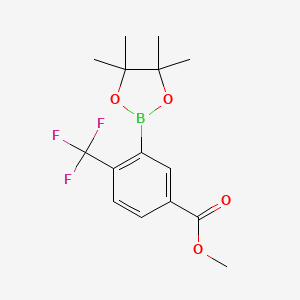
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine: is an organophosphorus compound with the molecular formula C₃₄H₅₃P and a molecular weight of 492.76 g/mol . It is characterized by the presence of two 3,5-di-tert-butylphenyl groups and a cyclohexyl group attached to a central phosphorus atom. This compound is known for its high thermal stability and is commonly used as a ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine typically involves the reaction of 3,5-di-tert-butylphenylmagnesium bromide with cyclohexylphosphine dichloride . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: The compound can be reduced to form phosphines with lower oxidation states. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: It can participate in substitution reactions where the phenyl or cyclohexyl groups are replaced by other functional groups. This is often achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is widely used as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium, platinum, and rhodium, which are used in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine: In biological research, this compound is used to study the interactions between phosphine ligands and metal ions in biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal-based drugs.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its high thermal stability makes it suitable for use in high-temperature catalytic processes.
Wirkmechanismus
The mechanism of action of Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine primarily involves its role as a ligand in catalytic processes. It coordinates with transition metals through the phosphorus atom, forming stable complexes that facilitate various chemical reactions. The bulky 3,5-di-tert-butylphenyl groups provide steric protection to the metal center, enhancing the stability and selectivity of the catalytic complexes .
Vergleich Mit ähnlichen Verbindungen
- Tris(3,5-di-tert-butylphenyl)phosphine
- Bis(2,4,6-trimethylphenyl)cyclohexylphosphine
- Bis(3,5-di-tert-butylphenyl)phenylphosphine
Uniqueness: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is unique due to the presence of both cyclohexyl and 3,5-di-tert-butylphenyl groups, which provide a balance of steric bulk and flexibility. This combination enhances its ability to form stable complexes with transition metals, making it highly effective in catalytic applications compared to its analogs .
Eigenschaften
IUPAC Name |
cyclohexyl-bis(3,5-ditert-butylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53P/c1-31(2,3)24-18-25(32(4,5)6)21-29(20-24)35(28-16-14-13-15-17-28)30-22-26(33(7,8)9)19-27(23-30)34(10,11)12/h18-23,28H,13-17H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRDLWAEQCLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2CCCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














